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The landscape of vaccine adjuvant technology is rapidly evolving, with novel delivery systems
and immunostimulatory molecules continuously emerging. Among these, the ionizable lipid
Dog-IM4, a key component of lipid nanoparticle (LNP) formulations for mRNA vaccines, has
garnered attention for its potential to enhance vaccine stability and immunogenicity. This guide
provides an objective comparison of Dog-IM4's performance with other established and
contemporary vaccine adjuvants, supported by available experimental data. We also offer
detailed methodologies for key experiments to aid researchers in their evaluation of vaccine
adjuvants.

Performance Comparison of Vaccine Adjuvants

Direct head-to-head comparative studies of Dog-IM4 LNPs against traditional adjuvants like
aluminum salts (Alum), and oil-in-water emulsions (MF59 and AS03) are not extensively
available in published literature. The primary focus of existing research has been on comparing
Dog-IM4 with other ionizable lipids within LNP formulations for mRNA vaccines. This guide,
therefore, presents data from these studies and offers a qualitative comparison to the known
performance of other widely used adjuvants.

Immunogenicity and Efficacy Data

The following tables summarize key quantitative data from studies evaluating Dog-IM4 and its
variants as vaccine adjuvants.
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Table 1: Comparison of Dog-IM4 LNPs with other lonizable Lipid LNPs for an mRNA Influenza
Vaccine in Mice[1]

. Mean Hemagglutination
Antigen Dose (pg of

Adjuvant/LNP Formulation Inhibition (HAI) Titer (Day
mRNA)
42)
Dog-IM4 LNP 5 ~4000
Dog-IM4 LNP 1 ~830
L319 LNP 5 ~4000
DOG-IM2 LNP 5 ~1000
DOG-IM2 LNP 1 Undetectable

Monovalent Inactivated
) o 10 ~4000
Vaccine (Vaxigrip®)

e Interpretation: In this study, Dog-IM4 LNPs were as potent as L319 LNPs at a 5 uyg mRNA
dose, inducing high functional antibody titers comparable to a standard inactivated influenza
vaccine.[1] Notably, at a lower 1 pg dose, Dog-IM4 LNPs maintained a high average HAI
titer, while the response with DOG-IM2 LNPs was undetectable.[1]

Table 2: Comparison of Dog-IM4 LNPs with L319 LNPs for an mRNA Influenza Vaccine in Non-
Human Primates|[1]

Mean
. IFN-y .
] . Hemagglutinat ] IL-4 secreting
Adjuvant/LNP Antigen Dose . . secreting
. ion Inhibition cells/10°
Formulation (ng of MRNA) . cells/108
(HAI) Titer PBMCs
PBMCs
(Day 42)
Dog-IM4 LNP 50 ~2500 ~20-400 ~1-50
Dog-IM4 LNP 10 ~1000 - -
Similar to Dog- Similar to Dog-
L319 LNP 50 ~2500
IM4 IM4
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e Interpretation: In non-human primates, Dog-IM4 LNPs at a 50 pg dose induced HAI titers
similar to L319 LNPs.[1] The immune response was Thl-biased, as indicated by a higher
frequency of IFN-y secreting cells compared to IL-4 secreting cells, a trend also observed
with L319 LNPs.

Table 3: Comparison of S-Ac7-Dog LNP with K-Ac7-Dsa LNP for a Quadrivalent Influenza
Vaccine (QIV) in Mice

Adjuvant/LNP Hemagglutinat
Formulation Total IgG Titer IgG1 Titer IlgG2a Titer ion Inhibition
(+QIV) (HAI) Titer

) ) ) ) Significantly
S-Ac7-Dog LNP Slightly higher Higher than K- Balanced with high N

ignher wi
(SDI) than K-Ac7-Dsa Ac7-Dsa IgG1 J
IMDQ-PEG-Chol

) No significant
K-Ac7-Dsa LNP Balanced with ]
- - difference from
(SDI) IgG1 )
unadjuvanted

« Interpretation: The ionizable lipid S-Ac7-Dog, a variant of the Dog-IM4 family, when
formulated in LNPs with a RIG-I agonist (SDI), induced slightly higher total IgG and higher
IgG1 antibody titers compared to K-Ac7-Dsa LNPs. The S-Ac7-Dog LNP formulation also led
to significantly higher HAI titers when combined with a TLR7/8 agonist (IMDQ-PEG-Chol),
suggesting a potent synergistic adjuvant effect.

Table 4: Stability and In Vivo Protein Expression of Dog-IM4 LNPs vs. L319 and MC3 LNPs

Loss of in vivo bioactivity

LNP Formulation Storage Condition .
(hEPO expression)

Dog-IM4 LNP 25 weeks at 4°C <20%

L319 LNP 25 weeks at 4°C >80%

MC3 LNP 25 weeks at 4°C >80%
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Interpretation: Dog-IM4 LNPs demonstrated significantly enhanced thermostability, retaining
most of their in vivo bioactivity after 25 weeks of storage at 4°C, a considerable improvement
over L319 and MC3 LNPs.

Qualitative Comparison with Other Adjuvants

Dog-IM4 vs. Alum: Aluminum salts, the most widely used adjuvants in human vaccines,
primarily induce a Th2-biased immune response, which is effective for vaccines requiring a
strong antibody response. Dog-IM4 LNPs, particularly in the context of mMRNA vaccines,
have been shown to induce a more balanced Th1/Th2 or a Thl-biased response, which is
crucial for protection against intracellular pathogens like viruses.

Dog-IM4 vs. MF59 and AS03: These oil-in-water emulsion adjuvants are known to induce a
potent, broad immune response, including both humoral and cellular immunity, and have
been successfully used in influenza vaccines. They create an "immunocompetent
environment" at the injection site, recruiting innate immune cells. While direct comparative
data is lacking, the performance of Dog-IM4 LNPs in inducing robust antibody and T-cell
responses suggests it is a potent adjuvant system, similar in effect to these emulsions.

Dog-IM4 vs. TLR agonists (e.g., CpG): Toll-like receptor (TLR) agonists, such as CpG
oligonucleotides (TLR9 agonists), are potent inducers of Thl responses. The Thl-biased
response observed with Dog-IM4 LNPs is comparable to that elicited by TLR agonists.
Combining different adjuvant types, such as the S-Ac7-Dog LNP with a TLR7/8 agonist, has
shown synergistic effects, highlighting the potential for multi-adjuvant strategies.

Signaling Pathways and Experimental Workflows

Understanding the underlying mechanisms of action and the experimental procedures for

evaluation is critical for adjuvant research and development.

Adjuvant Signaling Pathways

The following diagrams illustrate the general signaling pathways initiated by different classes of

adjuvants.
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Caption: General signaling pathways of different adjuvant classes.

Experimental Workflow for Adjuvant Evaluation

The following diagram outlines a typical experimental workflow for evaluating and comparing

vaccine adjuvants in a pre-clinical setting.
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Caption: Experimental workflow for pre-clinical adjuvant evaluation.

Detailed Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for
Antibody Titer Measurement

Objective: To quantify antigen-specific antibody titers in serum samples.
Protocol:

» Coating: Coat 96-well microtiter plates with the target antigen (e.g., 1-2 pg/mL in a suitable
coating buffer like PBS) and incubate overnight at 4°C.

e Washing: Wash the plates three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
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» Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry
milk in PBS) and incubating for 1-2 hours at room temperature.

» Washing: Repeat the washing step.

o Sample Incubation: Add serial dilutions of serum samples to the wells and incubate for 1-2
hours at room temperature.

e Washing: Repeat the washing step.

o Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary
antibody specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG-
HRP) and incubate for 1 hour at room temperature.

e Washing: Repeat the washing step.

o Substrate Addition: Add a substrate solution (e.g., TMB) and incubate in the dark until a color
change is observed.

o Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2S0Oa).

o Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a
microplate reader. The antibody titer is typically defined as the reciprocal of the highest
dilution that gives a reading above a predetermined cut-off value.

ELISpot Assay for Quantifying Cytokine-Secreting T-
Cells

Objective: To determine the frequency of antigen-specific T-cells that secrete a particular
cytokine (e.g., IFN-y, IL-4).

Protocol:

e Plate Coating: Coat a 96-well PVYDF membrane plate with a capture antibody specific for the
cytokine of interest and incubate overnight at 4°C.

» Washing and Blocking: Wash the plate and block with a suitable blocking buffer.
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e Cell Plating: Add a known number of splenocytes or peripheral blood mononuclear cells
(PBMCs) to each well.

» Antigen Stimulation: Stimulate the cells with the specific antigen (e.g., a peptide pool from
the vaccine antigen) or a positive control (e.g., PMA/lonomycin) and incubate for 18-24
hours at 37°C in a COz incubator.

o Cell Removal: Wash the plate to remove the cells.

o Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and
incubate for 2 hours at room temperature.

e Washing: Wash the plate.

e Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) and
incubate for 1 hour at room temperature.

e Washing: Wash the plate.

o Substrate Addition: Add a substrate that forms an insoluble precipitate (e.g., AEC) and
incubate until distinct spots appear.

o Data Analysis: Wash the plate with distilled water and allow it to dry. Count the number of
spots in each well using an ELISpot reader. The results are expressed as the number of
spot-forming cells (SFCs) per million cells.

Hemagglutination Inhibition (HAI) Assay

Objective: To measure the functional antibody response to influenza vaccines by assessing the
ability of antibodies to inhibit virus-mediated agglutination of red blood cells.

Protocol:

e Serum Treatment: Treat serum samples with a receptor-destroying enzyme (RDE) to remove
non-specific inhibitors of hemagglutination, followed by heat inactivation.

e Serial Dilution: Perform serial two-fold dilutions of the treated serum in a 96-well VV-bottom
plate.
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 Virus Addition: Add a standardized amount of influenza virus (typically 4 hemagglutinating
units) to each well containing the diluted serum and incubate at room temperature.

» Red Blood Cell Addition: Add a suspension of red blood cells (e.g., turkey or chicken RBCS)
to each well and incubate at room temperature.

e Reading: Observe the wells for hemagglutination. A positive result (inhibition of agglutination)
is indicated by the formation of a button of red blood cells at the bottom of the well. A
negative result (agglutination) is indicated by a lattice formation of red blood cells.

« Titer Determination: The HAI titer is the reciprocal of the highest dilution of serum that
completely inhibits hemagglutination.

Conclusion

Dog-IM4, as a component of LNP-based adjuvant systems for mRNA vaccines, demonstrates
significant potential in enhancing vaccine immunogenicity and stability. The available data
suggests that Dog-IM4 LNPs can elicit robust and functional antibody responses, as well as a
desirable Thl-biased cellular immune response, which is comparable to or exceeds that of
other ionizable lipids. While direct comparative data with traditional adjuvants like Alum, MF59,
and ASO03 is limited, the performance characteristics of Dog-IM4 LNPs position them as a
promising platform for the development of next-generation vaccines, particularly for those
where a strong T-cell response is critical for efficacy. Further head-to-head studies with a
broader range of adjuvants and vaccine platforms will be crucial to fully elucidate the
comparative advantages of Dog-IM4. The experimental protocols provided in this guide offer a
standardized framework for conducting such evaluations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Evaluating the Adjuvant Effect of Dog-IM4 in Vaccines:
A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11928210#evaluating-the-adjuvant-effect-of-dog-im4-
in-vaccines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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